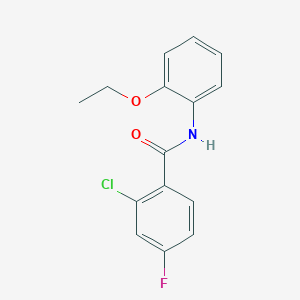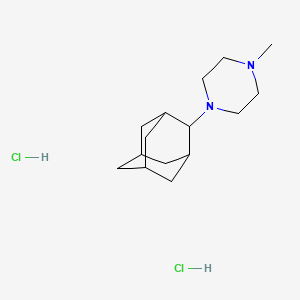
1-(2-adamantyl)-4-methylpiperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-adamantyl)-4-methylpiperazine dihydrochloride, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the 1960s and has been used for the treatment of Alzheimer's disease since the 1990s. Memantine is an important drug in the field of neuroscience and has been the subject of significant scientific research.
作用機序
1-(2-adamantyl)-4-methylpiperazine dihydrochloride works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride reduces the excessive activation of glutamate receptors, which can lead to neuronal damage and death. 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been shown to have a low affinity for the NMDA receptor, which allows for the selective inhibition of excessive neuronal activity without affecting normal synaptic activity.
Biochemical and Physiological Effects
1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of synaptic plasticity and the growth and survival of neurons. Additionally, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been shown to reduce the levels of inflammatory cytokines, which play a role in the development of neurodegenerative diseases.
実験室実験の利点と制限
1-(2-adamantyl)-4-methylpiperazine dihydrochloride has a number of advantages for use in lab experiments. It has a low toxicity and is well-tolerated by animals. Additionally, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has a long half-life, which allows for the administration of a single dose to achieve a sustained effect. However, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has a low solubility in water, which can make it difficult to administer in certain experimental conditions.
将来の方向性
There are a number of future directions for the study of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride. One area of research is the development of new synthesis methods to improve the yield and purity of the product. Additionally, future research may focus on the use of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride in combination with other drugs for the treatment of neurological disorders. Finally, future research may focus on the development of new analogs of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride with improved pharmacological properties.
合成法
The synthesis of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride involves the reaction of 1-adamantanamine with 4-methylpiperazin-1-yl chloroformate. The product is then treated with hydrochloric acid to produce the dihydrochloride salt. The synthesis of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been extensively studied, and various modifications to the process have been proposed to improve the yield and purity of the product.
科学的研究の応用
1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. Additionally, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy. 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has also been studied for its potential use as an analgesic and anxiolytic.
特性
IUPAC Name |
1-(2-adamantyl)-4-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2.2ClH/c1-16-2-4-17(5-3-16)15-13-7-11-6-12(9-13)10-14(15)8-11;;/h11-15H,2-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTVHSNVIGRFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2C3CC4CC(C3)CC2C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

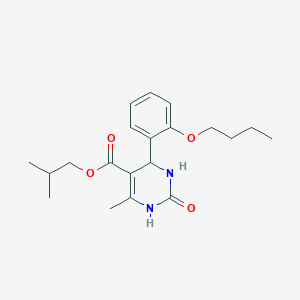
![2-methyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1-propanamine](/img/structure/B5103817.png)
![4,4'-[(3-bromo-4,5-dihydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5103827.png)
![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5103832.png)
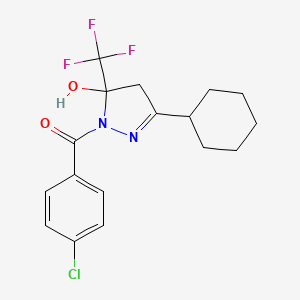
![(3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5103847.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5103855.png)
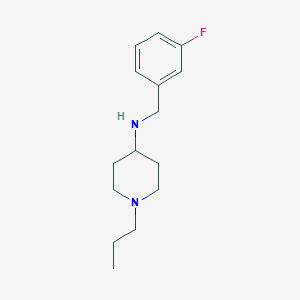
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5103863.png)
![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5103866.png)
![4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5103867.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103874.png)
